molecular formula C30H26N3NaO7S2 B14458323 Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate CAS No. 72749-78-1

Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B14458323
CAS No.: 72749-78-1
M. Wt: 627.7 g/mol
InChI Key: DLKKTKBBFZACTQ-UHFFFAOYSA-M
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Description

Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate is a sulfonated anthraquinone derivative characterized by a zwitterionic surfactant structure and anthraquinone dye functionality . Its molecular architecture includes:

  • Anthraquinone backbone: Provides chromophoric properties essential for dye applications.
  • Sulphonato groups: Enhance water solubility and surfactant behavior.
  • Cyclohexyl-naphthylsulphonyl substituent: Introduces steric bulk and influences intermolecular interactions, critical for micelle formation in surfactant applications .

The compound is synthesized via multi-step reactions involving sulfonation, amination, and cyclization, typical of anthraquinone derivatives . Its primary applications include use in textile dyes, surfactants, and specialized chemical intermediates.

Properties

CAS No.

72749-78-1

Molecular Formula

C30H26N3NaO7S2

Molecular Weight

627.7 g/mol

IUPAC Name

sodium;1-amino-4-[[4-(naphthalen-2-ylsulfonylamino)cyclohexyl]amino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C30H27N3O7S2.Na/c31-28-25(42(38,39)40)16-24(26-27(28)30(35)23-8-4-3-7-22(23)29(26)34)32-19-10-12-20(13-11-19)33-41(36,37)21-14-9-17-5-1-2-6-18(17)15-21;/h1-9,14-16,19-20,32-33H,10-13,31H2,(H,38,39,40);/q;+1/p-1

InChI Key

DLKKTKBBFZACTQ-UHFFFAOYSA-M

Canonical SMILES

C1CC(CCC1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])NS(=O)(=O)C5=CC6=CC=CC=C6C=C5.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

Scientific Research Applications

Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structurally analogous compounds share the anthraquinone core but differ in substituents, which modulate solubility, surfactant efficacy, and dye performance. Key comparisons are detailed below:

Structural and Functional Comparison

Table 1: Comparative Analysis of Anthraquinone Sulfonates
Compound Name Substituents Molecular Formula (MW) Key Properties Applications References
Target Compound 4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino] Not explicitly reported (estimated ~650–700 g/mol) Zwitterionic surfactant, high thermal stability Textile dyeing, detergents
Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxoanthracene-2-sulphonate 2-methoxyphenyl C₁₉H₁₅N₂NaO₆S (450.4 g/mol) Enhanced polar solubility due to methoxy group Acid dyes for wool and silk
Sodium 1-amino-4-[[3,5-bis(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino-... Benzoylamino-methyl groups C₃₉H₃₃N₄NaO₇S (724.76 g/mol) Hydrophobic interactions dominate High-affinity dyes for synthetic fibers
Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dioxoanthracene-2-sulfonate 2,6-diethyl-4-methylphenyl C₂₅H₂₄N₂O₅SNa (486.5 g/mol) Moderate solubility in organic solvents Pigments, ink formulations
Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate No additional substituents C₁₄H₉NNaO₅S (328.3 g/mol) Simple structure, high aqueous solubility Basic anthraquinone dye precursor

Key Research Findings

Surfactant Performance: The target compound's zwitterionic nature (evidenced by its sulfonate and amino groups) enables superior micelle formation compared to purely anionic analogs like the methoxyphenyl variant. This property is critical in detergent formulations .

Dye Affinity: Compounds with bulky hydrophobic substituents (e.g., benzoylamino-methyl groups in ) exhibit higher binding to polyester and nylon due to enhanced van der Waals interactions. The target compound’s naphthylsulphonyl group balances hydrophobicity and solubility, making it versatile for multiple fiber types .

Thermal Stability: Anthraquinones with cyclohexyl or aryl substituents (e.g., target compound and ) demonstrate higher thermal degradation thresholds (>250°C), advantageous for high-temperature dyeing processes .

Regulatory and Safety Profiles : The methoxyphenyl variant (CAS 75313-88-1) is listed in the EC Inventory, with safety data indicating moderate toxicity (H315, H319) . In contrast, the target compound’s regulatory status remains less documented, though its zwitterionic structure may reduce skin irritation risks compared to cationic surfactants .

Solubility and Stability

  • Aqueous Solubility: The target compound’s zwitterionic nature enhances solubility in polar solvents, outperforming hydrophobic derivatives like but less soluble than the unsubstituted sodium anthraquinone sulfonate .
  • Oxidative Stability: Anthraquinones with electron-withdrawing groups (e.g., sulphonate) resist photodegradation better than those with electron-donating substituents (e.g., methoxy in ) .

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